1-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE
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Overview
Description
1-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazoloquinazoline core and a piperazine moiety, makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds with piperazin-1-yl and benzothiazole structures have been found to exhibit a wide range of biological activities . For instance, some derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . Another study showed that structurally similar compounds showed alpha1-adrenergic affinity , suggesting that this compound might also interact with alpha1-adrenergic receptors.
Biochemical Pathways
Compounds that interact with alpha1-adrenergic receptors are known to influence several pathways related to neurological conditions . Therefore, it’s plausible that this compound might also affect similar pathways, leading to downstream effects that could be beneficial for treating certain conditions.
Pharmacokinetics
A study on similar compounds showed that most of them exhibited an acceptable pharmacokinetic profile . This suggests that this compound might also have favorable ADME properties, which could impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antimicrobial activity and alpha1-adrenergic affinity . Therefore, it’s plausible that this compound might also induce similar effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 1-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE typically involves a multi-step process. One efficient approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinazolinone derivatives, while reduction could lead to the formation of dihydroquinazoline compounds .
Scientific Research Applications
1-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
Compared to other similar compounds, 1-{2-METHYL-3-PHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-YL}-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE stands out due to its unique structural features and diverse biological activities. Similar compounds include other pyrazoloquinazolines and pyrazolopyrimidines, which also exhibit significant biological activities . the presence of the piperazine moiety in this compound enhances its pharmacological properties, making it a more potent and versatile molecule for scientific research.
Properties
IUPAC Name |
2-methyl-9-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5/c1-18(2)17-28-13-15-29(16-14-28)25-21-11-7-8-12-22(21)26-24-23(19(3)27-30(24)25)20-9-5-4-6-10-20/h4-6,9-10H,1,7-8,11-17H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAOWVGTTTUUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)CC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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